molecular formula C56H116N2O3 B14489887 N,N,N-Tritetradecyltetradecan-1-aminium nitrate CAS No. 63893-37-8

N,N,N-Tritetradecyltetradecan-1-aminium nitrate

Cat. No.: B14489887
CAS No.: 63893-37-8
M. Wt: 865.5 g/mol
InChI Key: JLJNUJBMXKCNEN-UHFFFAOYSA-N
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Description

N,N,N-Tritetradecyltetradecan-1-aminium nitrate is a quaternary ammonium compound These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tritetradecyltetradecan-1-aminium nitrate typically involves the quaternization of N,N,N-Tritetradecyltetradecan-1-amine with a nitrate source. One common method is to react N,N,N-Tritetradecyltetradecan-1-amine with nitric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the other end. This method is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tritetradecyltetradecan-1-aminium nitrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The nitrate ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ion exchange resins in aqueous solutions.

Major Products Formed

    Oxidation: The major products are typically oxidized forms of the aminium ion.

    Reduction: Reduced forms of the aminium ion.

    Substitution: Various substituted quaternary ammonium compounds depending on the anion used.

Scientific Research Applications

N,N,N-Tritetradecyltetradecan-1-aminium nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membranes due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N,N,N-Tritetradecyltetradecan-1-aminium nitrate involves its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. This makes it effective as a disinfectant. In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Tritetradecyltetradecan-1-aminium chloride
  • N,N,N-Tritetradecyltetradecan-1-aminium bromide
  • N,N,N-Tritetradecyltetradecan-1-aminium sulfate

Uniqueness

Compared to its chloride, bromide, and sulfate counterparts, N,N,N-Tritetradecyltetradecan-1-aminium nitrate has unique properties due to the nitrate ion. The nitrate ion can participate in additional chemical reactions, such as nitration, which can be useful in specific applications. Additionally, the nitrate form may exhibit different solubility and stability characteristics, making it suitable for particular industrial and research applications.

Properties

CAS No.

63893-37-8

Molecular Formula

C56H116N2O3

Molecular Weight

865.5 g/mol

IUPAC Name

tetra(tetradecyl)azanium;nitrate

InChI

InChI=1S/C56H116N.NO3/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57(54-50-46-42-38-34-30-26-22-18-14-10-6-2,55-51-47-43-39-35-31-27-23-19-15-11-7-3)56-52-48-44-40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-56H2,1-4H3;/q+1;-1

InChI Key

JLJNUJBMXKCNEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCC)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[N+](=O)([O-])[O-]

Origin of Product

United States

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